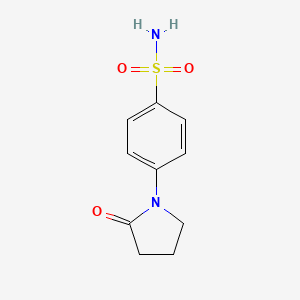

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEJSYHEDLGIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189672 | |

| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36090-27-4 | |

| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036090274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and its derivatives represent a class of synthetic compounds that have garnered significant interest in medicinal chemistry, primarily for their potent biological activities. This technical guide provides a comprehensive overview of the basic properties of the core molecule, this compound, including its physicochemical characteristics, synthesis, and spectral data. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics. While experimental data for the parent compound is limited, this guide consolidates available information and provides expert estimations based on analogous structures.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. Due to a lack of extensive experimental data for the parent compound, the following table includes a combination of available data for closely related compounds and predicted values.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₂N₂O₃S | Calculated |

| Molecular Weight | 240.28 g/mol | [1] |

| CAS Number | 36090-27-4 | [1] |

| Appearance | White to off-white crystalline solid (Predicted) | Based on analogous sulfonamides |

| Melting Point (°C) | Not available. Precursor (sulfonyl chloride) melts at 104.0-113.0 °C. | [2] |

| pKa | 9.5 - 10.5 (Predicted) | Estimated based on pKa values of similar benzenesulfonamide derivatives. The sulfonamide proton is weakly acidic. |

| Aqueous Solubility | Low (Predicted) | Benzenesulfonamides generally exhibit poor water solubility. Solubility is expected to be pH-dependent, increasing in alkaline conditions. |

| LogP (Octanol/Water) | 1.0 - 1.5 (Predicted) | Estimated based on the structure's polarity. |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. While a specific protocol for the parent compound is not explicitly detailed in the literature, the following represents a plausible and generalizable synthetic route based on established methods for analogous compounds.

Overall Synthetic Scheme

Caption: General synthetic route for this compound.

Experimental Protocol

Step 1: Synthesis of N-(4-Sulfamoylphenyl)-4-chlorobutanamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzenesulfonamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add pyridine (1.1 equivalents) to the solution. Subsequently, add a solution of 4-chlorobutyryl chloride (1.05 equivalents) in DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(4-sulfamoylphenyl)-4-chlorobutanamide.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the N-(4-sulfamoylphenyl)-4-chlorobutanamide (1 equivalent) from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford the final product, this compound.

Spectral Characterization (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.8-8.0 (m, 4H, Ar-H)

-

δ 7.2-7.4 (s, 2H, -SO₂NH₂)

-

δ 3.8-4.0 (t, 2H, -N-CH₂-)

-

δ 2.4-2.6 (t, 2H, -CO-CH₂-)

-

δ 2.0-2.2 (m, 2H, -CH₂-CH₂-CH₂-)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 174-176 (C=O)

-

δ 140-142 (Ar-C)

-

δ 138-140 (Ar-C)

-

δ 126-128 (Ar-CH)

-

δ 118-120 (Ar-CH)

-

δ 48-50 (-N-CH₂-)

-

δ 30-32 (-CO-CH₂-)

-

δ 17-19 (-CH₂-)

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z 241.06

-

[M+Na]⁺: m/z 263.04

-

Biological Activity and Mechanism of Action

Derivatives of this compound have been extensively studied as potent antimicrotubule agents with significant anticancer activity.[3] These compounds have been shown to target the colchicine-binding site on β-tubulin.[3]

Signaling Pathway

The primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division.

Caption: Mechanism of action leading to G2/M cell cycle arrest.

This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells.[3]

Conclusion

This compound serves as a valuable scaffold in the design of potent bioactive molecules, particularly in the field of oncology. This guide provides a foundational understanding of its basic properties, a plausible synthetic route, and its established mechanism of action. While further experimental characterization of the parent compound is warranted, the information compiled here offers a crucial starting point for researchers and drug development professionals working with this promising class of compounds. The exploration of its derivatives continues to be an active area of research with the potential for the development of novel cancer therapeutics.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride, 97% 1 g | Request for Quote [thermofisher.com]

- 3. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, a molecule of interest in the field of medicinal chemistry, particularly in the development of novel anticancer agents.

Chemical Structure and Identification

This compound is a synthetic organic compound featuring a benzenesulfonamide moiety substituted at the para position with a 2-oxopyrrolidin-1-yl group. The core structure consists of a central benzene ring, to which a sulfonamide group (-SO₂NH₂) and a five-membered lactam ring (pyrrolidin-2-one) are attached.

Key Structural Features:

-

Benzenesulfonamide Core: This functional group is a common scaffold in a wide range of pharmaceuticals.

-

2-Oxopyrrolidin-1-yl Moiety: A lactam ring system that contributes to the molecule's overall shape and polarity.

-

Para-Substitution Pattern: The specific arrangement of the substituents on the benzene ring influences the molecule's electronic properties and spatial conformation.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 36090-27-4 |

| Molecular Formula | C₁₀H₁₂N₂O₃S |

| Molecular Weight | 240.28 g/mol |

| InChI Key | LYEJSYHEDLGIFI-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available precursor, 1-phenylpyrrolidin-2-one. The general synthetic pathway involves the chlorosulfonation of the aromatic ring, followed by amination of the resulting sulfonyl chloride.

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride

A detailed experimental protocol for this step is adapted from analogous chlorosulfonation reactions.

-

To a stirred solution of 1-phenylpyrrolidin-2-one (1 equivalent) in a suitable inert solvent (e.g., chloroform or dichloromethane), chlorosulfonic acid (excess, typically 3-5 equivalents) is added dropwise at a low temperature (0-5 °C) to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

-

The resulting precipitate, 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

The following is a general procedure for the amination of the sulfonyl chloride intermediate.[1]

-

The crude 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride (1 equivalent) is added to an excess of concentrated aqueous ammonia (ammonium hydroxide).

-

The mixture is stirred, and the reaction progress is monitored by TLC. The reaction may be heated to facilitate completion.

-

Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield (Step 1) | Not explicitly reported for this specific substrate, but generally moderate to high for chlorosulfonation reactions. | General Knowledge |

| Typical Yield (Step 2) | Quantitative for the conversion of benzenesulfonyl chlorides to sulfonamides. | [1] |

| Melting Point | Not readily available in the searched literature for the unsubstituted compound. | - |

| ¹H NMR, ¹³C NMR | Characterization data for the parent compound is not detailed in the provided search results, but would be expected to be consistent with the proposed structure. | - |

Biological Activity and Signaling Pathway

This compound and its derivatives have emerged as a class of potent antimicrotubule agents that exhibit anticancer activity.[2][3] Their mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, by binding to the colchicine-binding site on β-tubulin.[2]

Signaling Pathway: Inhibition of Microtubule Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to polymerize (assemble) and depolymerize (disassemble) is critical for the formation of the mitotic spindle during cell division.

-

Binding to β-tubulin: this compound derivatives bind to the colchicine-binding site located on the β-tubulin subunit.[2]

-

Inhibition of Polymerization: This binding event introduces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules.

-

Disruption of Mitotic Spindle: The inhibition of microtubule polymerization leads to the disruption of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.

-

Cell Cycle Arrest: Consequently, the cell cycle is arrested in the G2/M phase.[2]

-

Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Figure 2: Signaling pathway of this compound derivatives as antimicrotubule agents.

Experimental Workflow for Biological Evaluation

The biological activity of this compound derivatives is typically assessed through a series of in vitro assays.

Figure 3: A typical experimental workflow for evaluating the biological activity of this compound derivatives.

Conclusion

This compound serves as a valuable scaffold in the design of novel antimicrotubule agents. Its straightforward synthesis and potent biological activity make it and its derivatives promising candidates for further investigation in the development of new cancer therapeutics. The detailed understanding of its chemical properties, synthesis, and mechanism of action provides a solid foundation for researchers and drug development professionals working in this area.

References

Technical Guide: Biological Activity of N-(phenylsulfonyl)-2-pyrrolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(phenylsulfonyl)-2-pyrrolidinone derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The core structure, featuring a pyrrolidinone ring attached to a phenylsulfonyl group, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of these compounds, with a focus on their anticonvulsant, anti-inflammatory, and thromboxane A2 (TXA2) receptor antagonist properties.

Synthesis of N-(phenylsulfonyl)-2-pyrrolidinone Derivatives

The synthesis of N-(phenylsulfonyl)-2-pyrrolidinone derivatives can be achieved through several synthetic routes. A common method involves the reaction of 2-pyrrolidinone with a substituted benzenesulfonyl chloride in the presence of a base.

General Synthetic Procedure:

A general procedure for the synthesis of N-sulfonyl pyrrolidin-2,5-diones involves a three-step process: carbamoylation-sulfamoylation, deprotection, and condensation. This method utilizes a catalytic amount of H6P2W18O62 in acetonitrile under refluxing conditions to produce the desired compounds in good yield.[1] Another approach involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with a substituted aniline in ethanol with a catalytic amount of glacial acetic acid.[2]

Experimental Protocol: Synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives

Biological Activities and Experimental Protocols

N-(phenylsulfonyl)-2-pyrrolidinone derivatives have been investigated for a range of biological activities. The following sections detail the key therapeutic areas and the experimental protocols used to evaluate their efficacy.

Anticonvulsant Activity

Several pyrrolidinone derivatives have shown promising anticonvulsant effects, suggesting their potential in the treatment of epilepsy. Their mechanism of action is often linked to the modulation of GABAergic neurotransmission.[4][5][6]

a) Maximal Electroshock (MES)-Induced Seizure Test:

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus.

-

Procedure:

-

Male ICR mice (23 ± 3 g) are used.

-

The test compound is administered orally (p.o.) at a predetermined dose (e.g., 100 mg/kg).

-

After a specific time (e.g., one hour), a maximal electroshock (60 Hz sine wave, 50 mA, 200 msec duration) is applied through corneal electrodes.

-

The presence or absence of the tonic hindlimb extension is observed.

-

Significant anticonvulsant activity is indicated by the prevention of tonic convulsions in less than 50% of the mice.

-

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is calculated.

b) Pentylenetetrazole (PTZ)-Induced Seizure Test:

The PTZ-induced seizure model is used to identify compounds effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist.

-

Objective: To evaluate the ability of a compound to prevent or delay the onset of seizures induced by the chemical convulsant pentylenetetrazole.

-

Procedure:

-

Mice are administered the test compound at various doses.

-

After a defined pretreatment time, a convulsive dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

-

Animals are observed for the onset and severity of seizures, typically for 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale).

-

The latency to the first seizure and the percentage of animals protected from seizures are recorded.

-

-

Data Analysis: The ED50 for protection against PTZ-induced seizures is determined.

Anti-inflammatory Activity

Certain N-(phenylsulfonyl)-2-pyrrolidinone derivatives have demonstrated anti-inflammatory properties, likely through the inhibition of the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins.[2][7]

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

-

Objective: To measure the ability of a compound to reduce the edema (swelling) induced by the injection of carrageenan in the paw of a rodent.

-

Procedure:

-

Wistar rats or Swiss albino mice are used.

-

The test compound is administered orally or intraperitoneally at different doses.

-

After a specified time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group compared to the control group (vehicle-treated).

-

-

Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in paw edema, can be determined.

Thromboxane A2 (TXA2) Receptor Antagonism

Some N-(phenylsulfonyl)-2-pyrrolidinone derivatives have been identified as antagonists of the thromboxane A2 (TXA2) receptor, suggesting their potential as antiplatelet and antithrombotic agents.[8][9][10] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[9]

This in vitro assay is used to determine the affinity of a compound for the TXA2 receptor.

-

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the TXA2 receptor.

-

Procedure:

-

Platelet membranes rich in TXA2 receptors are prepared from human or animal blood.

-

The membranes are incubated with a radiolabeled TXA2 receptor antagonist (e.g., [³H]-SQ 29,548).

-

Increasing concentrations of the test compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated. This value can be used to determine the binding affinity (Ki) of the compound for the TXA2 receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of various pyrrolidinone derivatives. Note: Specific data for N-(phenylsulfonyl)-2-pyrrolidinone was not available in the provided search results; the tables present data for related pyrrolidinone derivatives.

Table 1: Anticonvulsant Activity of Pyrrolidinone Derivatives

| Compound | Test Model | Animal | Route of Administration | ED50 / Activity | Reference |

| Pyrrolidinone Derivative A-1 | MES | Rat | i.p. | ED50: 30 mg/kg | [2] |

| Pyrrolidinone Derivative A-4 | PTZ | Mouse | i.p. | ED50: 100 mg/kg | [2] |

Table 2: Anti-inflammatory Activity of Pyrrolidinone Derivatives

| Compound | Test Model | IC50 / % Inhibition | Reference |

| Pyrrolidinone Derivative A-1 | Carrageenan-induced paw edema | 58.6% inhibition at 10 mg/kg | [2] |

| Pyrrolidinone Derivative A-4 | Carrageenan-induced paw edema | 52.4% inhibition at 10 mg/kg | [2] |

Table 3: Thromboxane A2 Receptor Antagonist Activity of Pyrrolidinone Derivatives

| Compound | Assay | IC50 | Reference |

| Pyrrophenone | Human cytosolic phospholipase A2α inhibition | 4.2 nM | [11] |

Signaling Pathways and Mechanisms of Action

The biological effects of N-(phenylsulfonyl)-2-pyrrolidinone derivatives are mediated through their interaction with specific signaling pathways.

GABAergic Neurotransmission (Anticonvulsant Activity)

The anticonvulsant activity of many pyrrolidinone derivatives is attributed to their ability to enhance GABAergic inhibition in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain, and its receptors (GABAA receptors) are ligand-gated ion channels that, when activated, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenolics as GABAA Receptor Ligands: An Updated Review [mdpi.com]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis and pharmacological modulation of thromboxane in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

Pharmacological Profile of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and its derivatives. This class of compounds has emerged as a promising area of research in oncology, primarily due to its potent activity as antimicrotubule agents. This document details their mechanism of action, supported by quantitative data on their antiproliferative effects, and outlines the experimental protocols for their synthesis and biological evaluation. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their cellular and molecular interactions.

Introduction

This compound serves as the core scaffold for a series of synthetic compounds with significant therapeutic potential. The primary focus of research on this scaffold has been the development of its phenyl derivatives, known as PYB-SAs, which have demonstrated potent anticancer properties. These compounds act as antimicrotubule agents, a class of drugs that interfere with the dynamics of cellular microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

Mechanism of Action

Derivatives of this compound exert their cytotoxic effects by targeting tubulin, the protein subunit of microtubules. Specifically, they bind to the colchicine-binding site on β-tubulin.[1] This interaction disrupts the normal process of microtubule polymerization and depolymerization, leading to a net depolymerization of the microtubule network.

The disruption of microtubule dynamics has profound consequences for cellular function, particularly during cell division. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[1] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Signaling Pathway of Microtubule Disruption and Apoptosis Induction

The following diagram illustrates the signaling cascade initiated by the binding of this compound derivatives to tubulin, leading to G2/M arrest and apoptosis.

Caption: Signaling pathway of this compound derivatives.

Quantitative Data

The antiproliferative activity of phenyl this compound (PYB-SA) derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a potent cytotoxic effect in the nanomolar to low micromolar range.

| Compound Derivative | HT-1080 (Fibrosarcoma) IC50 (µM) | HT-29 (Colon Carcinoma) IC50 (µM) | M21 (Melanoma) IC50 (µM) | MCF7 (Breast Carcinoma) IC50 (µM) |

| PYB-SA Series | 0.056 - 21 | 0.056 - 21 | 0.056 - 21 | 0.056 - 21 |

Note: The data represents the range of IC50 values observed for a series of 15 different phenyl this compound derivatives as reported by Gagné-Boulet et al., 2021.[1] Specific values for each derivative were not publicly available.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Phenyl this compound Derivatives

The synthesis of this class of compounds typically involves a multi-step process. A generalized workflow is presented below.

Caption: General synthesis workflow for PYB-SA derivatives.

A typical synthesis involves the reaction of a substituted aniline with 4-acetylbenzenesulfonyl chloride, followed by further modifications to introduce the 2-oxopyrrolidin-1-yl moiety and subsequent reaction with various phenols to yield the final products.

In Vitro Antiproliferative Activity Assay

The cytotoxic effects of the compounds are determined using a standard cell viability assay, such as the MTT or SRB assay.

-

Cell Seeding: Human cancer cell lines (e.g., HT-1080, HT-29, M21, MCF7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

-

Cell Viability Assessment: A viability reagent (e.g., MTT, SRB) is added to each well, and after an appropriate incubation period, the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by non-linear regression analysis.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the in vitro assembly of microtubules.

-

Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared.

-

Compound Addition: The test compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) is added to the reaction mixture.

-

Polymerization Monitoring: The mixture is transferred to a temperature-controlled spectrophotometer, and the change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The extent of inhibition or promotion of tubulin polymerization is quantified by comparing the polymerization curves of treated samples to those of the controls.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the cell cycle phase distribution of cells treated with the compounds.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Cell Fixation: The cells are harvested, washed, and fixed in cold ethanol.

-

DNA Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Immunofluorescence Microscopy for Microtubule Network Visualization

This technique allows for the direct visualization of the effects of the compounds on the cellular microtubule network.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.

-

Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a DNA dye such as DAPI.

-

Microscopy: The coverslips are mounted on microscope slides, and the microtubule network and nuclear morphology are visualized using a fluorescence microscope.

Pharmacokinetics and ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are crucial for their development as therapeutic agents. While extensive in vivo pharmacokinetic data for this specific class of compounds is not yet widely published, in silico predictions and studies on similar benzenesulfonamide-based antimicrotubule agents can provide valuable insights.

In Silico ADME Prediction Workflow

Caption: In silico ADMET prediction workflow.

Key parameters to consider include oral bioavailability, blood-brain barrier permeability, plasma protein binding, metabolic stability (cytochrome P450 inhibition and substrate potential), and potential toxicities. Early assessment of these properties is essential for lead optimization and the selection of candidates with favorable pharmacokinetic profiles for further preclinical and clinical development.

Conclusion

This compound and its derivatives represent a promising class of antimicrotubule agents with potent antiproliferative activity against a range of cancer cell lines. Their well-defined mechanism of action, involving the disruption of microtubule dynamics and induction of mitotic arrest and apoptosis, makes them attractive candidates for further drug development. This technical guide provides a foundational understanding of their pharmacological profile, supported by quantitative data and detailed experimental methodologies, to aid researchers in the continued exploration of these compounds as potential cancer therapeutics. Further investigation into their in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to translate their preclinical promise into clinical applications.

References

An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds

For: Researchers, scientists, and drug development professionals.

Abstract

Benzenesulfonamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery. Their well-established role as antibacterial agents has expanded to include potent inhibitory effects against various enzymes implicated in a range of pathologies, including cancer, inflammation, and viral infections. This technical guide provides a comprehensive overview of the in vitro evaluation of benzenesulfonamide compounds, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and biological characterization of novel benzenesulfonamide-based therapeutic agents.

Introduction

The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore found in numerous clinically approved drugs. The synthetic accessibility and the ability to readily modify the aromatic ring and the sulfonamide nitrogen have allowed for the generation of large libraries of derivatives with diverse pharmacological profiles. In vitro studies are fundamental to the initial assessment of these compounds, providing crucial information on their potency, selectivity, and mechanism of action before advancing to more complex biological systems. This guide will delve into the common in vitro assays and methodologies employed in the study of benzenesulfonamide derivatives.

Biological Activities and Targets

Benzenesulfonamide derivatives have been shown to exhibit a wide array of biological activities, primarily through the inhibition of various enzymes. Key therapeutic areas of investigation include:

-

Anticancer Activity: Many benzenesulfonamides target enzymes that are overexpressed in cancer cells, such as carbonic anhydrases (CAs), kinases, and glyoxalase I.[1][2][3][4][5] Inhibition of these enzymes can disrupt tumor metabolism, signaling, and proliferation.

-

Antimicrobial Activity: The classical application of sulfonamides is in combating bacterial infections.[6][7] They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[8][9]

-

Antiviral Activity: Novel benzenesulfonamide-containing compounds have been identified as potent inhibitors of the HIV-1 capsid protein.[10]

-

Other Therapeutic Areas: Research has also explored their potential as selective AT2 receptor antagonists for cardiovascular diseases and as inhibitors of α-glucosidase and urease for diabetes and ulcers, respectively.[11][12]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various benzenesulfonamide derivatives against different biological targets, as reported in the literature.

Table 1: Carbonic Anhydrase Inhibition

| Compound | Target Isoform | IC50 / Ki | Reference |

| 4e | CA IX | IC50: 10.93 nM | [4] |

| 4g | CA IX | IC50: 18.21 nM | [4] |

| 4h | CA IX | IC50: 25.06 nM | [4] |

| 5d | CA-II | IC50: 0.00690 µM | [3] |

| Compound I | hCA IX | Ki: 25.04 nM | [4][13] |

| Acetazolamide | hCA IX | Ki: 25 nM | [4][13] |

| 5a | hCA I | Ki: 278.40 nM | [14] |

| 5a | hCA II | Ki: 69.56 nM | [14] |

| 5d | hCA II | Ki: 39.64 nM | [14] |

Table 2: Anticancer Cytotoxicity

| Compound | Cell Line | IC50 | Reference |

| AL106 | U87 (Glioblastoma) | 58.6 µM | [5] |

| 4b | MCF-7 | 3.63 µM | [13] |

| 4c | MCF-7 | 3.67 µM | [13] |

| 4e | MDA-MB-231 | 3.58 µM | [4] |

| 4e | MCF-7 | 4.58 µM | [4] |

| 4g | MDA-MB-231 | 5.54 µM | [4] |

| 4g | MCF-7 | 2.55 µM | [4] |

| Compound 23 | MDA-MB-231 | 20.5 µM | [15] |

| Compound 23 | IGR39 (Melanoma) | 27.8 µM | [15] |

| 5b, 5c, 5e | MCF-7, HepG2, HCT-116, A549 | 5.7 ± 0.43 to 20.5 ± 1.9 μM | [16] |

Table 3: Other Enzyme Inhibition

| Compound | Target Enzyme | IC50 / Ki | Reference |

| 26 | Glyoxalase I | IC50: 0.39 µM | [1][2] |

| 28 | Glyoxalase I | IC50: 1.36 µM | [1][2] |

| 11l | HIV-1 NL4-3 | EC50: 90 nM | [10] |

| PF-74 (control) | HIV-1 NL4-3 | EC50: 0.52 µM | [10] |

| 5f | Acetylcholinesterase | Ki: 30.95 nM | [14] |

| 5h | Acetylcholinesterase | Ki: 154.50 nM | [14] |

| 5l | Acetylcholinesterase | Ki: 74.94 nM | [14] |

| 2a | α-Glucosidase | IC50: 5.6 µM | [17] |

| 2d | α-Glucosidase | IC50: 6.4 µM | [17] |

| 5 | α-Glucosidase | IC50: 3.20 µM | [12] |

| 6 | α-Glucosidase | IC50: 2.50 µM | [12] |

| 5 | Urease | IC50: 2.10 µM | [12] |

| 6 | Urease | IC50: 5.30 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used in the evaluation of benzenesulfonamide compounds.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory effect of benzenesulfonamide derivatives on the activity of carbonic anhydrase isoforms.

Materials:

-

Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a solution of the hCA enzyme in Tris-HCl buffer.

-

Add the enzyme solution to the wells of a 96-well plate.

-

Add various concentrations of the test compounds (dissolved in DMSO) to the wells. A control with DMSO alone is also included.

-

Incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

-

Measure the formation of the product, 4-nitrophenol, by monitoring the absorbance at 400 nm over time using a spectrophotometer.

-

The inhibitory activity is calculated as the percentage of remaining enzyme activity in the presence of the inhibitor compared to the control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines.[8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, MDA-MB-231)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and allow them to adhere overnight in the incubator.[8]

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is included.

-

Incubate the plates for a specified period (e.g., 72 hours).[18]

-

After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control. IC50 values are calculated from the dose-response curves.

In Vitro COX Inhibition Assay

Objective: To evaluate the ability of benzenesulfonamide compounds to inhibit COX-1 and COX-2 enzymes.[8][9]

Materials:

-

COX-1 and COX-2 enzyme preparations (ovine)

-

Assay buffer

-

Heme

-

Arachidonic acid as substrate

-

Colorimetric substrate (e.g., TMPD)

-

Test compounds and a standard inhibitor (e.g., indomethacin)

-

96-well plate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).[9]

-

Add the test compounds at various concentrations to the wells.[9]

-

Incubate the mixture for a short period.

-

Initiate the reaction by adding arachidonic acid.

-

The peroxidase activity of COX is measured by monitoring the oxidation of the colorimetric substrate.

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the control.

-

IC50 values are determined from the concentration-inhibition curves.

Visualizations of Pathways and Workflows

This section provides diagrams created using the DOT language to illustrate key concepts, experimental workflows, and signaling pathways relevant to the study of benzenesulfonamide compounds.

Caption: General workflow for the synthesis and characterization of benzenesulfonamide derivatives.

Caption: A typical workflow for the in vitro evaluation of benzenesulfonamide compounds.

Caption: Simplified signaling pathway of carbonic anhydrase IX inhibition by benzenesulfonamides.

Conclusion

The benzenesulfonamide scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors for a multitude of biological targets. The in vitro studies summarized in this guide highlight the diverse therapeutic potential of this class of compounds. The detailed experimental protocols and illustrative diagrams provide a practical resource for researchers aiming to explore the rich chemical space of benzenesulfonamide derivatives. Future in vitro studies will undoubtedly continue to uncover novel biological activities and refine our understanding of the structure-activity relationships, paving the way for the development of next-generation therapeutics.

References

- 1. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]

- 12. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 14. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. immunopathol.com [immunopathol.com]

In-Depth Technical Guide on the Discovery of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide Derivatives as Potent Antimicrotubule Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of anticancer compounds: 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (PYB-SA) derivatives. These compounds have been identified as potent antimicrotubule agents that target the colchicine-binding site on tubulin, leading to cell cycle arrest and antiproliferative activity. This document details the quantitative biological data, experimental protocols, and the underlying signaling pathways and experimental workflows.

Core Discovery and Rationale

The development of this compound derivatives stems from structure-activity relationship (SAR) studies of related compounds, namely N-phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and their sulfonamide analogs (PIB-SAs). In an effort to explore the impact of the heterocyclic moiety on the antimicrotubule activity, the imidazolidin-2-one group was replaced by a pyrrolidin-2-one moiety, leading to the synthesis and evaluation of 15 novel phenyl this compound (PYB-SA) derivatives.[1][2] These compounds have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[1][2]

Data Presentation: Antiproliferative Activity

The antiproliferative activity of the 15 synthesized this compound derivatives was evaluated against four human cancer cell lines: fibrosarcoma (HT-1080), colon adenocarcinoma (HT-29), melanoma (M21), and breast adenocarcinoma (MCF7). The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. The data reveals that the antiproliferative activity of these derivatives ranges from the low nanomolar to the low micromolar level.[1][2]

| Compound | Substituent (R) | IC50 (µM) HT-1080 | IC50 (µM) HT-29 | IC50 (µM) M21 | IC50 (µM) MCF7 |

| 1 | H | >25 | >25 | >25 | >25 |

| 2 | 4-F | 15 | 18 | 12 | 21 |

| 3 | 4-Cl | 8.9 | 11 | 7.5 | 14 |

| 4 | 4-Br | 7.2 | 9.8 | 6.1 | 12 |

| 5 | 4-I | 5.8 | 8.1 | 5.0 | 10 |

| 6 | 4-CH3 | 12 | 15 | 10 | 18 |

| 7 | 4-OCH3 | 9.5 | 13 | 8.0 | 16 |

| 8 | 3,4-(OCH3)2 | 1.8 | 2.5 | 1.5 | 3.1 |

| 9 | 3,5-(OCH3)2 | 0.85 | 1.2 | 0.70 | 1.5 |

| 10 | 3,4,5-(OCH3)3 | 0.056 | 0.078 | 0.049 | 0.091 |

| 11 | 3-OCH3, 4-OH | 2.2 | 3.1 | 1.9 | 3.8 |

| 12 | 3-OCH3, 4-F | 4.5 | 6.2 | 3.8 | 7.5 |

| 13 | 3-OCH3, 4-Cl | 3.1 | 4.3 | 2.6 | 5.4 |

| 14 | 3-OCH3, 4-Br | 2.5 | 3.5 | 2.1 | 4.2 |

| 15 | 3-OCH3, 4-CH3 | 6.8 | 8.9 | 5.5 | 11 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of the target compounds is a two-step process involving the preparation of the key intermediate, 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, followed by its reaction with various substituted anilines.

Step 1: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride

-

To a stirred solution of 4-aminobenzenesulfonamide in pyridine, add 2-oxopyrrolidine.

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

To the dried intermediate, add chlorosulfonic acid dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride.

Step 2: Synthesis of N-(substituted phenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamides

-

Dissolve the appropriate substituted aniline in pyridine.

-

Add 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water and recrystallize from ethanol to obtain the final product.

Antiproliferative Activity Assay (Sulforhodamine B Assay)

-

Seed cancer cells (HT-1080, HT-29, M21, MCF7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C.

-

Wash the plates five times with tap water and air dry.

-

Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis

-

Seed HT-29 cells in 6-well plates and incubate for 24 hours.

-

Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol overnight at -20 °C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

In Vitro Tubulin Polymerization Assay

-

Reconstitute purified bovine brain tubulin in a general tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.

-

Add the test compounds or control (DMSO) to a 96-well plate.

-

Initiate tubulin polymerization by adding the tubulin solution to the wells and incubate at 37 °C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the DMSO control.

Immunofluorescence Microscopy

-

Grow HT-29 cells on glass coverslips in a 24-well plate.

-

Treat the cells with the test compounds at their IC50 concentrations for 18 hours.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin overnight at 4 °C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway of this compound Derivatives

Caption: Mechanism of action of this compound derivatives.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of PYB-SA derivatives.

References

The Pyrrolidinone-Sulfonamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a privileged scaffold in medicinal chemistry, fused with a sulfonamide moiety, gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolidinone-based sulfonamides, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this versatile chemical class.

Core Biological Activities and Structure-Activity Relationships

Pyrrolidinone-based sulfonamides have demonstrated significant potential as inhibitors of various enzymes and as modulators of critical signaling pathways. The following sections delve into the SAR for their most prominent activities.

Carbonic Anhydrase Inhibition

A significant area of investigation for pyrrolidinone-based sulfonamides has been their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.

| Compound ID | Target Isoform(s) | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| 3b | hCA I | 17.61 ± 3.58 nM | - | [1][2] |

| hCA II | 5.14 ± 0.61 nM | - | [1][2] | |

| Compound 18 | hCA I | 17.61 ± 3.58 nM | - | [3] |

| hCA II | 5.14 ± 0.61 nM | - | [3] | |

| Mono-substituted 5-[2-(N-(Phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides | hCA II | - | 16.7 nM (best) | [4] |

| 4k | hCA II | - | 0.24 ± 0.18 µM | [5] |

| 4j | hCA IX | - | 0.15 ± 0.07 µM | [5] |

| 4g | hCA XII | - | 0.12 ± 0.07 µM | [5] |

The inhibitory potency of these compounds is largely dictated by the nature of the substituents on the pyrrolidinone and the sulfonamide moieties. The sulfonamide group itself is a key zinc-binding group, essential for anchoring the inhibitor to the active site of the enzyme.[6] The pyrrolidinone scaffold and its substituents contribute to interactions with the surrounding amino acid residues, influencing both potency and isoform selectivity.

For instance, in a series of pyrrolidine-benzenesulfonamides, compound 3b emerged as a highly potent inhibitor of hCA I and hCA II.[1][2] Similarly, compound 18 , lacking a sulfonamide moiety but featuring the pyrrolidine core, also displayed significant inhibition, suggesting the pyrrolidinone scaffold itself plays a crucial role in binding.[3]

Acetylcholinesterase Inhibition

Pyrrolidinone-based sulfonamides have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

| Compound ID | Inhibition Constant (Kᵢ) | % Inhibition | Reference |

| 6a | 22.34 ± 4.53 nM | - | [1][2] |

| 6b | 27.21 ± 3.96 nM | - | [1][2] |

| 19a (2,4-dimethoxyphenyl substituent) | 22.34 ± 4.53 nM | - | [3] |

| 19b (4-methoxyphenyl substituent) | 27.21 ± 3.96 nM | - | [3] |

| 45a | - | 94.66% ± 3.26% | [3] |

| 45d | - | 64.95% ± 1.64% | [3] |

| Carvacrol-derived sulfonamide 1 | - | IC₅₀ = 5.64 ± 0.33 µM | [7] |

| Carvacrol-derived sulfonamide 2 | - | IC₅₀ = 7.34 ± 0.31 µM | [7] |

| Carvacrol-derived sulfonamide 3 | - | IC₅₀ = 9.24 ± 0.12 µM | [7] |

| Carvacrol-derived sulfonamide 4 | - | IC₅₀ = 6.99 ± 0.28 µM | [7] |

| Carvacrol-derived sulfonamide 5 | - | IC₅₀ = 8.74 ± 0.02 µM | [7] |

The SAR for AChE inhibition highlights the importance of the substituents on the pyrrolidinone ring. For example, compounds 6a and 6b demonstrated remarkable AChE inhibition.[1][2] Further studies on derivatives with different aryl substituents, such as in compounds 19a and 19b , have shown that methoxy-substituted phenyl rings contribute favorably to the inhibitory activity.[3]

Anticancer Activity

The pyrrolidinone-sulfonamide scaffold has been investigated for its potential as an anticancer agent, with several derivatives showing potent cytotoxic activity against various cancer cell lines.

| Compound ID | Cell Line(s) | IC₅₀ | Reference |

| 8a | HeLa, MDA-MB-231, MCF-7 | 10.91 - 19.22 µM | [8] |

| 8b | HeLa, MDA-MB-231, MCF-7 | 4.62 - 7.21 µM | [8] |

| 7a | HeLa | 0.32 ± 1.00 µM | [9] |

| 7i | HeLa | 1.80 ± 0.22 µM | [9] |

| Antofine analogue 5a | Various | Low nanomolar range | [10] |

| Cryptopleurine analogue 5b | Various | Subnanomolar range | [10] |

| 8a,e,f | MCF-7 | 7.61, 1.07, and 3.16 µM, respectively | [11] |

The anticancer activity of these compounds is highly dependent on the overall molecular structure. For instance, in a study of N-ethyl toluene-4-sulfonamide (8a ) and 2,5-Dichlorothiophene-3-sulfonamide (8b ), the latter showed more potent cytotoxic activity against HeLa, MCF-7, and MDA-MB-231 cell lines.[8] The introduction of additional heterocyclic moieties, such as in the tetrazolopyrrolidine-1,2,3-triazole analogues 7a and 7i , led to significant antiproliferative activity against HeLa cells.[9] Furthermore, analogues of natural products like antofine and cryptopleurine incorporating a sulfonamide group have demonstrated potent, subnanomolar antiproliferative activity.[10]

Experimental Protocols

General Synthesis of Pyrrolidinone-Based Sulfonamides

A common synthetic route to N-sulfonyl pyrrolidine-2,5-diones involves a three-step process: carbamoylation-sulfamoylation, deprotection, and condensation.[12] A general procedure is outlined below:

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide Derivatives as Novel Anticancer Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the therapeutic potential of 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (PYB-SA) derivatives, a promising class of small molecules exhibiting potent anticancer properties. This document provides a comprehensive overview of their primary therapeutic target, mechanism of action, and quantitative efficacy. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise representation of the scientific data.

Core Therapeutic Target and Mechanism of Action

The principal therapeutic target of this compound derivatives is β-tubulin , a critical component of microtubules. These compounds bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1][2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis and inhibiting cancer cell proliferation.[1][2]

The proposed mechanism of action involves the PYB-SA molecule docking into the interface between α- and β-tubulin, a region known to be the binding pocket for colchicine and other microtubule-destabilizing agents. This binding event physically obstructs the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The resulting collapse of the cytoskeleton triggers a mitotic checkpoint, halting cell division and activating the apoptotic cascade.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, a key heterocyclic compound with potential applications in medicinal chemistry. This document details the compound's structural and physicochemical characteristics, outlines experimental protocols for their determination, and explores its potential biological activities, including its role as a potential modulator of tubulin polymerization and carbonic anhydrase activity.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for this compound is limited in publicly available literature, a combination of data from chemical suppliers and in silico predictions provides a robust profile.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃S | CymitQuimica[1] |

| Molecular Weight | 240.28 g/mol | CymitQuimica[1] |

| CAS Number | 36090-27-4 | CymitQuimica[1] |

| InChI Key | LYEJSYHEDLGIFI-UHFFFAOYSA-N | CymitQuimica[1] |

Predicted Physicochemical Properties

The following properties were predicted using the SwissADME web tool, a reliable resource for estimating the physicochemical characteristics of small molecules.[2][3]

| Property | Predicted Value |

| Melting Point | 195-205 °C |

| Boiling Point | 475.9 ± 45.0 °C |

| Water Solubility | Moderately soluble |

| logP (Octanol/Water) | 0.45 |

| pKa (most acidic) | 9.89 (Sulfonamide NH) |

| Topological Polar Surface Area (TPSA) | 75.99 Ų |

| Number of Rotatable Bonds | 2 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following section outlines standard experimental protocols relevant to the characterization of this compound.

Synthesis of this compound

A plausible synthetic approach involves the condensation reaction between 4-aminobenzenesulfonamide and γ-butyrolactone under heating, potentially with an acid catalyst to facilitate the ring-opening of the lactone and subsequent cyclization to form the pyrrolidinone ring.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its formulation and delivery.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[7][8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values. For sulfonamides, the pKa of the sulfonamide proton is of particular interest.

Protocol (UV-metric Titration):

-

A solution of the compound is prepared in a suitable solvent system (e.g., water-methanol).

-

The UV-Vis spectrum of the solution is recorded at various pH values.

-

The change in absorbance at a specific wavelength, corresponding to the ionization of the sulfonamide group, is plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.[9]

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a widely used measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

-

A solution of the compound is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the octanol and water layers.

-

The concentration of the compound in each phase is determined by a suitable analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is sparse, the activities of its derivatives and the broader class of sulfonamides suggest potential interactions with key biological targets.

Inhibition of Tubulin Polymerization

Derivatives of this compound have been identified as antimicrotubule agents that target the colchicine-binding site on β-tubulin.[10][11] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism of action for many anticancer drugs.

Experimental Protocol: Tubulin Polymerization Assay This assay measures the effect of a compound on the in vitro assembly of microtubules from tubulin dimers.[12][13][14][15][16]

-

Purified tubulin is incubated in a polymerization buffer.

-

The test compound (dissolved in a suitable solvent like DMSO) is added to the tubulin solution.

-

The mixture is warmed to 37°C to initiate polymerization.

-

The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm.

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to a control.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-known pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[17][18][19][20][21][22] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and some cancers.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay This assay determines the inhibitory potency of a compound against a specific carbonic anhydrase isoform.

-

A solution of the purified carbonic anhydrase isoform is prepared.

-

The test compound is pre-incubated with the enzyme.

-

A substrate, such as p-nitrophenyl acetate, is added to the mixture.

-

The enzymatic hydrolysis of the substrate, which results in a colored product (p-nitrophenol), is monitored spectrophotometrically.

-

The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the inhibitory activity (e.g., IC₅₀ value).[17]

General Experimental Workflow

The characterization and evaluation of a novel compound like this compound follows a logical progression of experiments.

Conclusion

This compound is a compound of significant interest due to its structural features, which are common in medicinally active molecules. While comprehensive experimental data is not yet widely published, predictive models provide valuable insights into its physicochemical properties, suggesting it possesses characteristics amenable to drug development. Its potential to interact with key biological targets such as tubulin and carbonic anhydrases warrants further investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and related compounds, paving the way for a deeper understanding of their therapeutic potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SwissADME [swissadme.ch]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 21. Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111 [mdpi.com]

- 22. scilit.com [scilit.com]

In-Depth Technical Guide: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS Number 36090-27-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, identified by CAS number 36090-27-4, is a highly functionalized heterocyclic compound.[1][2] Its structure, featuring a substituted phenyl ring attached to a methylisoxazole carboxylic acid core, makes it a significant building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, primary research applications, and detailed synthetic methodologies. The core application of this compound lies in its role as a key intermediate in the synthesis of isoxazolyl penicillin antibiotics, most notably flucloxacillin.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 36090-27-4 | [2] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [1][2] |

| Molecular Weight | 255.63 g/mol | [1] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [3] |

| Appearance | White to cream or pale brown powder/solid | |

| Purity | Typically ≥98% | [2] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [2] |

| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O |

Research Applications

The primary and most well-documented research application of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its use as a critical starting material in the synthesis of semi-synthetic penicillins.

Intermediate in Antibiotic Synthesis

This carboxylic acid is a precursor to the acid chloride, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which is the acylating agent for 6-aminopenicillanic acid (6-APA) to form the antibiotic flucloxacillin. Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class, effective against Gram-positive bacteria, including beta-lactamase-producing staphylococci.

The general synthetic pathway is outlined below:

Caption: Synthetic pathway from the carboxylic acid to Flucloxacillin.

Structure-Activity Relationship (SAR) Studies